molecular formula C18H31N5O6 B12542386 L-Prolylglycyl-L-leucyl-L-glutamine CAS No. 798540-26-8

L-Prolylglycyl-L-leucyl-L-glutamine

Cat. No.: B12542386
CAS No.: 798540-26-8
M. Wt: 413.5 g/mol
InChI Key: XZWLPURPYRYZKM-AVGNSLFASA-N
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Description

L-Prolylglycyl-L-leucyl-L-glutamine is a synthetic peptide composed of four amino acids: proline, glycine, leucine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycyl-L-leucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycyl-L-leucyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like peptidases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine, if present.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized peptide derivatives.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Prolylglycyl-L-leucyl-L-glutamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolylglycyl-L-leucyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide can influence gene expression and enzyme activities, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolylglycyl-L-leucyl-L-glutamine stands out due to its specific sequence and the unique combination of amino acids, which confer distinct biological activities and potential therapeutic benefits.

Properties

CAS No.

798540-26-8

Molecular Formula

C18H31N5O6

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H31N5O6/c1-10(2)8-13(17(27)23-12(18(28)29)5-6-14(19)24)22-15(25)9-21-16(26)11-4-3-7-20-11/h10-13,20H,3-9H2,1-2H3,(H2,19,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t11-,12-,13-/m0/s1

InChI Key

XZWLPURPYRYZKM-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

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